Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate
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Overview
Description
Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole to form the intermediate 5-(adamantane-1-carbonylamino)-1,3,4-thiadiazole. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Hydroxyl or ketone derivatives of the adamantane moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Carboxylic acid derivative from the ester group.
Scientific Research Applications
Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to the bioactive properties of the adamantane and thiadiazole moieties.
Materials Science: The compound’s rigid structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets. The adamantane moiety is known to disrupt viral replication by interfering with the viral M2 protein, while the thiadiazole ring can inhibit enzymes involved in bacterial and cancer cell proliferation. The compound’s effects are mediated through binding to these targets, leading to the inhibition of their biological functions.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Uniqueness
Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate is unique due to the presence of both the adamantane and thiadiazole moieties, which confer a combination of stability, rigidity, and bioactivity
Properties
CAS No. |
341941-70-6 |
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Molecular Formula |
C17H23N3O3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C17H23N3O3S/c1-2-23-14(21)6-13-19-20-16(24-13)18-15(22)17-7-10-3-11(8-17)5-12(4-10)9-17/h10-12H,2-9H2,1H3,(H,18,20,22) |
InChI Key |
BGLOEQYOAMFORG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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